Picloram-potassium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

A picolinic acid derivative that is used as a herbicide.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Picloram-potassium, chemically represented as C₆H₂Cl₃KN₂O₂, functions as an auxin mimic, disrupting normal plant growth processes. This herbicide is absorbed by plants through foliage and roots, leading to uncontrolled growth and eventual death of the targeted species. Its systemic nature allows it to translocate throughout the plant, affecting both above-ground and below-ground parts.

Agricultural Applications

-

Weed Control :

- Broadleaf Weeds : Effective against a wide range of broadleaf weeds including dandelions, thistles, and clover.

- Woody Plants : Utilized for the control of invasive woody species such as black locust and various brush species in pastures and rangelands.

-

Crop Management :

- Applied in non-crop areas to manage vegetation that competes with crops, thus enhancing agricultural productivity.

-

Forestry :

- Used in forest management to control unwanted tree species that may hinder the growth of commercially valuable timber species.

Environmental Management

-

Roadside Vegetation Management :

- This compound is employed in maintaining clear sightlines along roads by controlling invasive plant species that can obstruct visibility or damage infrastructure.

-

Reclamation Projects :

- Effective in restoring disturbed lands by managing invasive species that threaten native flora during reclamation efforts.

Case Study 1: Effectiveness on Invasive Species

A study conducted in Texas evaluated the effectiveness of this compound in controlling invasive brush species on rangelands. The application resulted in over 90% reduction in target species after one growing season, demonstrating its efficacy as a long-term management solution .

Case Study 2: Impact on Non-Target Species

Research assessing the ecological impact of this compound highlighted its selectivity towards target species while minimizing harm to non-target flora when applied at recommended rates. Monitoring showed no significant adverse effects on native plant communities within treated areas .

Toxicological Profile

Understanding the toxicity profile of this compound is crucial for safe application:

- Acute Toxicity : Low toxicity levels have been reported, with oral LD₅₀ values around 954 mg/kg for male rats and 686 mg/kg for female rats .

- Chronic Effects : Long-term exposure studies indicate potential liver toxicity at higher doses but no significant reproductive or developmental toxicity .

- Environmental Persistence : Picloram does not accumulate in fat tissues and is rapidly excreted through urine, indicating a low risk of bioaccumulation in wildlife .

Data Tables

| Application Area | Target Species | Efficacy Rate | Notes |

|---|---|---|---|

| Agriculture | Broadleaf Weeds | >90% reduction | Effective post-emergence control |

| Forestry | Invasive Woody Species | >90% reduction | Used for site preparation |

| Roadside Management | Various Invasive Plants | >90% reduction | Maintains clear sightlines |

Análisis De Reacciones Químicas

Table 1: Physicochemical properties of picloram-potassium

| Parameter | Value | Source |

|---|---|---|

| Molecular weight | 279.6 g/mol | |

| Solubility in water (20°C) | 740,000 mg/L (highly soluble) | |

| pKa | 2.3 (acidic dissociation) | |

| Log K<sub>ow</sub> | -2.01 (pH 7) |

Dissociation and Ionic Behavior in Aqueous Systems

In water, this compound dissociates into the picloram anion and potassium ions:

C H Cl N O K→C H Cl N O +K

The anion’s mobility in soil is very high (K<sub>oc</sub> = 0–50), facilitating leaching into groundwater . Its solubility is pH-dependent, decreasing in acidic environments due to protonation of the carboxylate group .

Photodegradation

This compound undergoes direct photolysis under UV light with a half-life of ~2 days in freshwater :

C H Cl N O +hν→CO +oxamic acid+Cl

Table 2: Photolysis products and conditions

| Condition | Product | Half-life | Source |

|---|---|---|---|

| UV light (pH 7) | CO₂, oxamic acid, Cl⁻ | 2 days | |

| Natural sunlight | Degradation intermediates | 12.5 hrs |

Microbial Degradation in Soil

Aerobic soil microbes metabolize this compound into non-toxic metabolites, primarily CO₂:

C H Cl N O +O MicrobesCO +H O+NH

The half-life ranges from 1 month (high microbial activity) to 3 years (arid conditions) .

Table 3: Sorption coefficients in soils

| Soil Type | K<sub>f</sub> (Freundlich) | Source |

|---|---|---|

| Cecil sandy loam | 0.12 | |

| Arredondo fine sand | 0.81 |

Hydrolysis and Stability

This compound is stable in neutral to alkaline solutions (pH 5–9) but degrades in strongly alkaline conditions (>pH 12) via dechlorination :

C H Cl N O +OH →C H Cl N O +Cl

Reaction with Amines and Esters

This compound reacts with amines to form secondary salts (e.g., triisopropanolamine salt) :

C H Cl N O K+C H NO →C H Cl N O C H NO +K

It also undergoes esterification with alcohols (e.g., isooctyl alcohol) to produce ester derivatives .

Environmental Mobility and Redox Interactions

The anion’s low K<sub>oc</sub> (0–50) and high solubility make it prone to vertical migration in soil. Reductive dechlorination occurs in anaerobic sediments, producing less chlorinated pyridine derivatives .

Propiedades

Número CAS |

2545-60-0 |

|---|---|

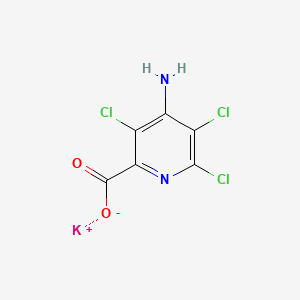

Fórmula molecular |

C6H2Cl3KN2O2 |

Peso molecular |

279.5 g/mol |

Nombre IUPAC |

potassium;4-amino-3,5,6-trichloropyridine-2-carboxylate |

InChI |

InChI=1S/C6H3Cl3N2O2.K/c7-1-3(10)2(8)5(9)11-4(1)6(12)13;/h(H2,10,11)(H,12,13);/q;+1/p-1 |

Clave InChI |

ZRHANBBTXQZFSP-UHFFFAOYSA-M |

SMILES |

C1(=C(C(=NC(=C1Cl)Cl)C(=O)[O-])Cl)N.[K+] |

SMILES canónico |

C1(=C(C(=NC(=C1Cl)Cl)C(=O)[O-])Cl)N.[K+] |

Key on ui other cas no. |

2545-60-0 |

Pictogramas |

Irritant; Environmental Hazard |

Sinónimos |

Chloramp Picloram |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.